(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Overview
Description
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules, and a methanesulfonate group, which can enhance the solubility and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 2,3-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonate group under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, derivatives of this compound could potentially be developed into therapeutic agents. The benzofuran core is found in many drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonate group could enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl chloride: Similar structure but with a chloride group instead of a methanesulfonate group.
Uniqueness
The presence of the methanesulfonate group in (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate makes it more soluble and reactive compared to its analogs with different substituents. This can enhance its utility in various applications, particularly in biological and industrial contexts.
Properties
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-14-6-4-5-11(18(14)23-2)9-16-17(19)13-8-7-12(10-15(13)24-16)25-26(3,20)21/h4-10H,1-3H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCODPQSJZUDNA-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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